1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Introduction of the Dipentylamino Group: The dipentylamino group can be introduced via nucleophilic substitution reactions using dipentylamine and a suitable alkyl halide.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzodioxin ring and dipentylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl compounds, while substitution reactions can introduce various functional groups onto the benzodioxin ring or dipentylamino group.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzodioxin ring and thiourea moiety could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea groups, such as N-phenylthiourea or N,N’-dimethylthiourea.
Benzodioxin Compounds: Molecules containing the benzodioxin ring, such as 1,4-benzodioxane or 2,3-dihydro-1,4-benzodioxin.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both the benzodioxin ring and the dipentylamino group, along with the thiourea moiety, sets it apart from other compounds and may result in unique reactivity and applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(dipentylamino)propan-2-yl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2S/c1-4-6-8-12-25(13-9-7-5-2)17-18(3)23-22(28)24-19-10-11-20-21(16-19)27-15-14-26-20/h10-11,16,18H,4-9,12-15,17H2,1-3H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQKEOCGHPMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CC(C)NC(=S)NC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133526 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N′-[2-(dipentylamino)-1-methylethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725221-41-0 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N′-[2-(dipentylamino)-1-methylethyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725221-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N′-[2-(dipentylamino)-1-methylethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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